REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([N+:12]([O-])=O)=[CH:4][C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1>O1CCCC1.[C].[Pd]>[NH2:12][C:3]1[C:2]([F:1])=[CH:11][C:6]2[NH:7][C:8](=[O:10])[O:9][C:5]=2[CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=CC2=C(NC(O2)=O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
palladium carbon
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate which resulted from hydrogenation
|
Type
|
DISSOLUTION
|
Details
|
was redissolved
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(NC(O2)=O)C=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |